Bifenox is a highly selective diphenyl ether herbicide and a well-characterized protoporphyrinogen IX oxidase (PPO) inhibitor[1]. Commercially and scientifically, it is procured primarily as an analytical standard for environmental monitoring, a reference material for PPO-inhibitor resistance assays, and an active ingredient for pre- and post-emergence weed control formulations. Characterized by its low aqueous solubility (0.35–0.40 mg/L) and relatively short environmental persistence, bifenox provides a critical baseline for evaluating the degradation kinetics and target-site binding affinities of newer, more complex herbicidal chemistries [2].
Substituting bifenox with other in-class diphenyl ethers, such as oxyfluorfen or acifluorfen, fundamentally alters formulation stability, environmental fate, and assay reproducibility[1]. For instance, acifluorfen-sodium is highly water-soluble (>250 g/L) and prone to rapid leaching, making it unsuitable for the solid granule matrices or flooded paddy applications where bifenox is retained in the target zone [2]. Conversely, oxyfluorfen and fomesafen exhibit significantly longer soil half-lives (30–40 days and 100–240 days, respectively) compared to bifenox (3–14 days) [3]. Using these persistent analogs in short-term degradation models or rotational crop safety evaluations will artificially skew persistence data and invalidate comparative baseline studies.
Bifenox demonstrates a rapid degradation profile with a soil half-life of 3 to 14 days, distinguishing it from more persistent diphenyl ether herbicides [1]. In comparative environmental fate models, oxyfluorfen exhibits a half-life of 30 to 40 days, while fomesafen persists for 100 to 240 days [2]. This rapid breakdown makes bifenox a strictly required reference standard for short-term microbial degradation assays and a preferred candidate for agricultural applications requiring short rotational crop intervals.
| Evidence Dimension | Soil half-life (persistence) |
| Target Compound Data | 3–14 days |
| Comparator Or Baseline | Oxyfluorfen (30–40 days) and Fomesafen (100–240 days) |
| Quantified Difference | Bifenox degrades up to 10–17 times faster than fomesafen and roughly 3–4 times faster than oxyfluorfen. |
| Conditions | Standard aerobic soil degradation models. |
Procurement of bifenox is essential for assays requiring a short-lived PPO inhibitor baseline, preventing long-term residue carryover in rotational crop studies.
The aqueous solubility of bifenox is exceptionally low, measured at 0.35 to 0.398 mg/L at 20–25 °C [1]. This contrasts sharply with acifluorfen, whose sodium salt boasts a solubility exceeding 250,000 mg/L [2]. Because of its hydrophobicity and high soil sorption coefficient, bifenox strongly resists leaching into groundwater. This property dictates its procurement for solid granule formulations designed for flooded environments (e.g., paddy rice), where highly soluble alternatives would immediately wash away from the target application zone.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | ~0.35 mg/L |
| Comparator Or Baseline | Acifluorfen sodium salt (250,000 mg/L) |
| Quantified Difference | Bifenox is over 5 orders of magnitude less soluble in water than acifluorfen sodium. |
| Conditions | Standard aqueous solubility assay at 20–25 °C. |
Buyers formulating controlled-release granules or conducting groundwater leaching models must select bifenox over acifluorfen to ensure target-zone retention.
As a first-generation diphenyl ether, bifenox serves as a critical structural and functional benchmark in protoporphyrinogen IX oxidase (PPO) inhibition assays [1]. While newer pyrimidinedione inhibitors like saflufenacil achieve sub-nanomolar inhibition (IC50 ~0.4 nM), bifenox and acifluorfen (IC50 ~1.36 μM against NtPPO) represent the classic baseline for evaluating target-site mutations [2]. Researchers synthesize and procure bifenox to establish the foundational resistance ratios when characterizing novel HPPD/PPO dual-target inhibitors.
| Evidence Dimension | PPO enzyme inhibition baseline (IC50) |
| Target Compound Data | Classic micromolar baseline standard |
| Comparator Or Baseline | Saflufenacil (~0.4 nM) and Acifluorfen (~1.36 μM) |
| Quantified Difference | Bifenox provides the foundational low-affinity baseline against which ultra-potent (sub-nanomolar) modern inhibitors are measured. |
| Conditions | In vitro plastid or purified PPO enzyme preparations (e.g., NtPPO). |
Bifenox is strictly required as a negative/baseline control in high-throughput screening to quantify the relative potency and resistance-breaking capabilities of novel PPO inhibitors.
Due to its rapid soil half-life (3–14 days) compared to persistent analogs like fomesafen, bifenox is heavily utilized as a benchmark substrate in bioremediation studies [1]. Researchers procure it to validate the degradation efficiency of novel bacterial strains before testing them on highly recalcitrant diphenyl ethers.
Bifenox's extremely low aqueous solubility (~0.35 mg/L) makes it an ideal candidate for solid granular herbicides applied directly to flooded rice paddies[2]. Unlike highly soluble alternatives such as acifluorfen, bifenox remains localized in the target zone, minimizing groundwater leaching and maximizing weed control efficacy.
In agrochemical R&D, bifenox is procured as a classic reference standard to map PPO enzyme binding pockets[3]. By comparing the binding affinity of bifenox against newer, ultra-potent inhibitors, researchers can accurately quantify resistance ratios in mutated weed biotypes.
Environmental Hazard